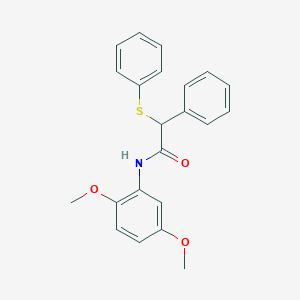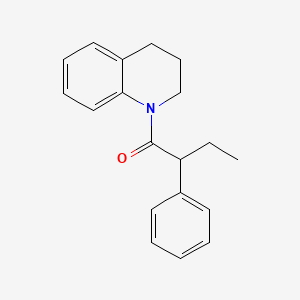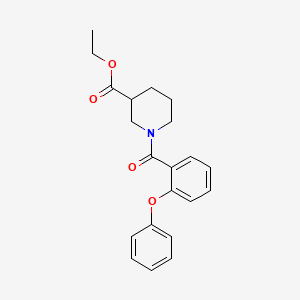
N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide
Descripción general
Descripción
N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide is an organic compound with a complex structure that includes a carbamoyl group, a chloro substituent, and a methoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium for the reduction step .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient reagents and solvents. For example, the use of hydrogen gas in a palladium-catalyzed reduction can be employed to achieve higher yields and safer reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions, particularly involving the nitro group in intermediates, are crucial in its synthesis.
Substitution: The chloro and methoxy groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Aplicaciones Científicas De Investigación
N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: This compound is structurally similar and serves as an intermediate in the synthesis of N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide.
Para-aminobenzoic acid derivatives: These compounds share the carbamoylphenyl group and have similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functional groups and stability under various conditions.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-7-4-10(16)8-12(13)15(20)18-11-5-2-9(3-6-11)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSGVKQJENYIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[7-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3954951.png)
![ethyl 3-(4-nitrophenyl)-3,3a-dihydro[1,2,4]triazolo[4,3-a]quinoline-1-carboxylate](/img/structure/B3954959.png)
![N-[4-(benzyloxy)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B3954961.png)
![methyl (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate](/img/structure/B3954969.png)

![5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B3954973.png)
acetic acid](/img/structure/B3954976.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-nitrobenzoate](/img/structure/B3954977.png)
![12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline](/img/structure/B3954983.png)

![1-(BENZENESULFONYL)-4-[4-NITRO-3-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B3955003.png)
![7-(2,2-dimethylpropyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3955017.png)

